Cas no 84676-88-0 (Isoastragaloside I)

Isoastragaloside I 化学的及び物理的性質
名前と識別子
-
- Isoastragaloside I
- Isoastragaloside-I
- (3beta,6alpha,16beta,20R,24S)-3-[(2,4-Di-O-acetyl-beta-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl beta-D-glucopyranoside
- [(6R)-5-Acetyloxy-4-hydroxy-6-[[(1S,3R,8R,11R,12S,15S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-
- (3β,6α,16β,20R,24S)-3-[(2,4-Di-O-acetyl-β-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl β-D-glucopyranoside (ACI)
- CS-3717
- IsoastragalosideI
- AKOS030526920
- HY-N0887
- AS-56993
- 84676-88-0
- [(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate
- NCGC00485977-01
- C17793
- MFCD17214429
- 1ST178027
- DA-74538
- ((3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-(((1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-((2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-7,7,12,16-tetramethyl-9-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-6-pentacyclo(9.7.0.01,3.03,8.012,16)octadecanyl)oxy)oxan-3-yl) acetate
-
- MDL: MFCD17214429
- インチ: 1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1
- InChIKey: HVPKALQHGQMJER-XOUPSZAESA-N
- ほほえんだ: C[C@@]12C[C@H](O)[C@H]([C@]3(CC[C@@H](C(O)(C)C)O3)C)[C@@]1(C)CC[C@@]13C[C@]41CC[C@H](O[C@@H]1OC[C@@H](OC(=O)C)[C@H](O)[C@H]1OC(=O)C)C(C)(C)[C@@H]4[C@H](C[C@@H]23)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
計算された属性
- せいみつぶんしりょう: 868.482036g/mol
- ひょうめんでんか: 0
- XLogP3: 2.4
- 水素結合ドナー数: 7
- 水素結合受容体数: 16
- 回転可能化学結合数: 11
- どういたいしつりょう: 868.482036g/mol
- 単一同位体質量: 868.482036g/mol
- 水素結合トポロジー分子極性表面積: 240Ų
- 重原子数: 61
- 複雑さ: 1690
- 同位体原子数: 0
- 原子立体中心数の決定: 21
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 869.0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 920.6±65.0 °C at 760 mmHg
- フラッシュポイント: 264.7±27.8 °C
- ようかいど: ほとんど溶けない(0.035 g/l)(25ºC)、
- PSA: 240.36000
- LogP: 1.86570
Isoastragaloside I セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Isoastragaloside I 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | E0581-5mg |
Isoastragaloside I |
84676-88-0 | 5mg |
¥12440.89 | 2022-04-26 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1719-20mg |
Isoastragaloside I |
84676-88-0 | 98% | 20mg |
$190 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28405-1mg |
Isoastragaloside I |
84676-88-0 | 98% | 1mg |
¥1096.0 | 2023-09-05 | |
TRC | I248490-5mg |
Isoastragaloside I |
84676-88-0 | 5mg |
$ 495.00 | 2022-06-04 | ||
Chemenu | CM182269-10mg |
Isoastragaloside I |
84676-88-0 | 98% | 10mg |
$249 | 2021-06-15 | |
Chengdu Biopurify Phytochemicals Ltd | BP1719-10mg |
Isoastragaloside I |
84676-88-0 | 98% | 10mg |
$120 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP1719-10mg |
Isoastragaloside I |
84676-88-0 | 98% | 10mg |
$120 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28405-10mg |
Isoastragaloside I |
84676-88-0 | 98% | 10mg |
¥4306.0 | 2023-09-05 | |
Chengdu Biopurify Phytochemicals Ltd | BP1719-20mg |
Isoastragaloside I |
84676-88-0 | 98% | 20mg |
$190 | 2023-09-20 | |
eNovation Chemicals LLC | D771506-1mg |
Isoastragaloside I |
84676-88-0 | 98+% | 1mg |
$370 | 2023-05-17 |
Isoastragaloside I 合成方法
ごうせいかいろ 1
Isoastragaloside I Raw materials
Isoastragaloside I Preparation Products
Isoastragaloside I 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
Isoastragaloside Iに関する追加情報
Isoastragaloside I (CAS No. 84676-88-0): A Comprehensive Overview
Isoastragaloside I (CAS No. 84676-88-0) is a bioactive saponin compound derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb commonly known as Huang Qi. This compound has garnered significant attention in recent years due to its diverse pharmacological properties, including immunomodulatory, anti-inflammatory, and antioxidant activities. This comprehensive overview aims to provide an in-depth understanding of Isoastragaloside I, its chemical structure, biological activities, and potential therapeutic applications.
Chemical Structure and Properties
Isoastragaloside I is a triterpenoid saponin with the molecular formula C41H68O14. Its molecular weight is approximately 784.97 g/mol. The compound features a complex structure with multiple hydroxyl groups and a sugar moiety, which contributes to its bioactivity. The presence of these functional groups allows Isoastragaloside I to interact with various biological targets, making it a versatile compound in medicinal chemistry.
Biological Activities and Mechanisms of Action
Isoastragaloside I has been extensively studied for its immunomodulatory effects. Research has shown that it can enhance the immune response by stimulating the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). These cytokines play crucial roles in the activation and proliferation of T-cells, thereby strengthening the immune system's ability to combat infections and diseases.
In addition to its immunomodulatory properties, Isoastragaloside I exhibits potent anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition helps to reduce inflammation and oxidative stress, which are key factors in the development of various chronic diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders.
The antioxidant activity of Isoastragaloside I is another important aspect of its biological profile. It has been shown to scavenge free radicals and reduce oxidative damage to cells and tissues. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related conditions.
Clinical Applications and Therapeutic Potential
The diverse biological activities of Isoastragaloside I have led to its exploration in various clinical settings. One of the most promising areas of research is its potential use in enhancing immune function in patients with immunodeficiency disorders or undergoing chemotherapy. Clinical trials have shown that supplementation with Astragalus membranaceus extracts containing high levels of Isoastragaloside I can improve immune responses and reduce the incidence of infections in these patients.
In the context of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, Isoastragaloside I has shown potential as an adjunct therapy. Its ability to modulate inflammatory pathways may help to alleviate symptoms and improve quality of life for patients suffering from these conditions.
The antioxidant properties of Isoastragaloside I also make it a candidate for use in preventing age-related diseases. Preclinical studies have demonstrated that it can protect against oxidative damage in neuronal cells, suggesting its potential role in the prevention and treatment of neurodegenerative disorders like Alzheimer's disease.
Current Research Trends and Future Directions
Ongoing research is focused on elucidating the molecular mechanisms underlying the biological activities of Isoastragaloside I. Advances in genomics and proteomics are providing new insights into how this compound interacts with cellular signaling pathways. For example, recent studies have identified specific targets such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) that are modulated by Isoastragaloside I.
In addition to basic research, there is growing interest in developing novel formulations of Astragalus membranaceus extracts enriched with Isoastragaloside I. These formulations aim to enhance bioavailability and therapeutic efficacy while minimizing side effects. Clinical trials are underway to evaluate the safety and effectiveness of these formulations in various patient populations.
Conclusion
Isoastragaloside I (CAS No. 84676-88-0) strong> is a multifaceted compound with significant potential for therapeutic applications. Its immunomodulatory, anti-inflammatory, and antioxidant properties make it a valuable candidate for treating a wide range of diseases. Ongoing research continues to uncover new mechanisms of action and potential clinical uses, paving the way for future developments in drug discovery and personalized medicine.
